Genaconazole
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Overview
Description
It is effective against a wide range of fungal pathogens, including superficial Trichophyton mentagrophytes and vaginal Candida albicans infections . The compound is a racemic mixture of two enantiomers: the active SCH-42427 (RR (+)-) and the inactive SCH-424264 (SS (–)-) . Unfortunately, its development has been restricted due to hepatocarcinomas observed in animal studies .
Preparation Methods
The synthesis of Genaconazole involves several steps. One common method includes the ring-opening reaction of an epoxide by an amino fragment . This method is similar to the synthetic routes used for other triazole agents. The industrial production of this compound may involve the use of supercritical fluid crystallization techniques to enhance bioavailability .
Chemical Reactions Analysis
Genaconazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s triazole moiety plays a crucial role in its antifungal activity. Common reagents used in these reactions include lanosterol 14α-demethylase inhibitors, which inhibit ergosterol synthesis . The major products formed from these reactions are typically related to the inhibition of fungal cell membrane synthesis .
Scientific Research Applications
Genaconazole has been extensively studied for its antifungal properties. It is used in the treatment of systemic fungal infections, including cryptococcal meningitis in HIV-infected patients . The compound has also been evaluated in combination with other antifungal agents, such as amphotericin B, for enhanced efficacy . Additionally, this compound’s pharmacokinetics and metabolism have been studied in healthy male volunteers, demonstrating its potential for oral administration .
Mechanism of Action
The mechanism of action of Genaconazole involves the inhibition of cell membrane ergosterol synthesis, similar to ketoconazole and fluconazole . This inhibition disrupts the fungal cell membrane, leading to increased permeability and ultimately cell death . The molecular target of this compound is the enzyme lanosterol 14α-demethylase (CYP51A1), which is crucial for ergosterol biosynthesis .
Comparison with Similar Compounds
Genaconazole is similar to other triazole antifungal agents, such as fluconazole, itraconazole, and voriconazole . it is unique due to its broad-spectrum activity and the presence of two enantiomers, with the RR isomer being the most active . Compared to other triazoles, this compound has shown promising results in preclinical studies but has been limited in clinical use due to its associated hepatocarcinomas .
References
Properties
CAS No. |
120924-80-3 |
---|---|
Molecular Formula |
C13H15F2N3O3S |
Molecular Weight |
331.34 g/mol |
IUPAC Name |
(2R,3R)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C13H15F2N3O3S/c1-9(22(2,20)21)13(19,6-18-8-16-7-17-18)11-4-3-10(14)5-12(11)15/h3-5,7-9,19H,6H2,1-2H3/t9-,13-/m1/s1 |
InChI Key |
HFGZFHCWKKQGIS-NOZJJQNGSA-N |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |
SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |
Appearance |
Solid powder |
121650-83-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
genaconazole Sch 39304 Sch 42426 Sch 42427 Sch-39304 Sch-42426 Sch-42427 SM 8668 SM-8668 threo-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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